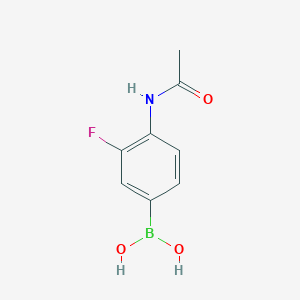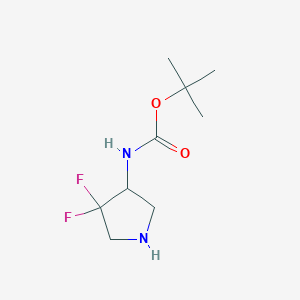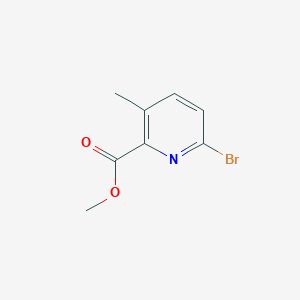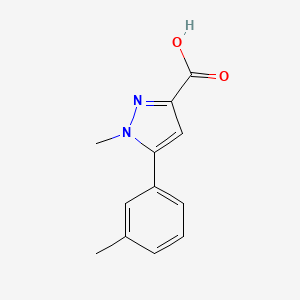
1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, also known as BFPP, is a heterocyclic compound that is used in a variety of scientific research applications. BFPP is a member of the pyrazole class of compounds, which are nitrogen-containing, five-membered heterocycles. BFPP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-bacterial effects. As a result, it has been extensively studied for its potential use in various medical and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has not been fully elucidated. However, it is believed to interact with various proteins, enzymes, and receptors to produce its various biological effects. For example, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been shown to interact with the enzyme cyclooxygenase-2 (COX-2) to reduce inflammation. In addition, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been shown to interact with the enzyme glutathione S-transferase (GST) to scavenge reactive oxygen species and reduce oxidative stress.
Biochemical and Physiological Effects
1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been studied for its potential use in a variety of medical and pharmaceutical applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial effects. In addition, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been shown to have anti-cancer effects, as well as anti-fungal and anti-viral effects. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has also been shown to inhibit the growth of certain bacterial species and to reduce the severity of certain skin diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. In addition, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is stable and has a wide range of biological activities. However, there are some limitations to consider when using 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in laboratory experiments. For example, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not very soluble in water and is not very soluble in organic solvents. In addition, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not very stable in the presence of light and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine in scientific research. For example, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine could be used to study the interaction between drugs and their target proteins and enzymes. In addition, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine could be used to study the mechanism of action of various drugs and to investigate the potential therapeutic applications of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine. Finally, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine could be used to study the effects of oxidative stress and to develop new anti-oxidant agents.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand for the study of drug-receptor interactions and as a probe for studying enzyme-catalyzed reactions. 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has also been used as a fluorescent probe for the detection of hydrogen peroxide and as a fluorescent dye for the study of calcium binding proteins. In addition, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine has been used as a substrate for the study of enzymes involved in the metabolism of drugs.
Eigenschaften
IUPAC Name |
2,4-bis(4-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZOLLQOSDUENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)



![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)






![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)